molecular formula C27H17BrClNO3 B2574853 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 303099-50-5

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No. B2574853
CAS RN: 303099-50-5
M. Wt: 518.79
InChI Key: TVGDZOCYYMAHMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, which includes “4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide”, can be achieved through the direct condensation of benzoic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide” can be represented as a 2D Mol file or as a computed 3D SD file . The structure is complex, with multiple functional groups contributing to its chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide” include its molecular weight, which is 518.79. Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Antimicrobial Activity

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide: and its derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species . The ability to combat drug-resistant pathogens makes these compounds valuable in the development of new antimicrobial therapies.

Anticancer Properties

Research has indicated that certain derivatives of this compound exhibit significant antiproliferative effects, particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) . This suggests potential applications in cancer treatment, especially in targeting specific cancer cell types.

Molecular Docking Studies

The molecular docking studies of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide derivatives have demonstrated good binding scores within the binding pockets of selected protein databases . This indicates that these compounds could serve as lead compounds for rational drug design, aiding in the creation of more effective pharmaceuticals.

Antioxidant Activity

Benzamide derivatives, including those related to 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide , have been evaluated for their antioxidant properties . These compounds have shown varying degrees of total antioxidant, free radical scavenging, and metal chelating activities, which are crucial in preventing oxidative stress-related diseases.

Antibacterial Activities

In addition to their antimicrobial properties, these compounds have been specifically tested for their antibacterial efficacy. They have shown differing degrees of inhibitory activity against various bacteria, which could be further explored for therapeutic applications .

Potential Drug Discovery

The pharmacological activities of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide derivatives make them prospective candidates in drug discovery. Their potential to act as antimicrobial, anticancer, and antioxidant agents opens up avenues for the development of new drugs with novel modes of action .

properties

IUPAC Name

4-benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17BrClNO3/c28-20-14-15-24(22(16-20)26(32)21-8-4-5-9-23(21)29)30-27(33)19-12-10-18(11-13-19)25(31)17-6-2-1-3-7-17/h1-16H,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGDZOCYYMAHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

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